2-[(Carbamoylmethyl)amino]benzamide - 941203-88-9

2-[(Carbamoylmethyl)amino]benzamide

Catalog Number: EVT-3445272
CAS Number: 941203-88-9
Molecular Formula: C9H11N3O2
Molecular Weight: 193.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Amino-N-[2-(diethylamino)ethyl]benzamide Tetraphenylborate Complex

Compound Description:

This compound is an ion-associate complex formed between 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) and tetraphenylborate. It was synthesized and characterized using various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry []. The study aimed to understand the formation and characteristics of ion-associate complexes between bioactive molecules and organic molecules, which is crucial for comprehending bioactive molecule-receptor interactions. The complex exhibited antibacterial activity and was further investigated computationally using density functional theory (DFT) to understand its electronic and geometric properties [].

Relevance:

N-(4-oxo-2-(4-((5-aryl-1,3,4 thiadiazole-2yl)amino)phenylthiazolidine-3-yl)benzamide (TH08)

Compound Description:

TH08 is a novel antitumor agent that demonstrated promising anticancer activity against Ehrlich ascites carcinoma (EAC) in Swiss albino mice []. The study highlighted TH08's positive effect on tumor weight, survival duration of tumor-bearing mice, and tumor cell growth inhibition. Hematological parameters, such as white and red blood cell counts and hemoglobin levels, were also positively influenced by TH08 treatment. The compound's effectiveness was compared to the standard medication bleomycin, indicating its potential as a new antitumor agent [].

Relevance:

N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description:

FNA is a potent histone deacetylase 3 (HDAC3) inhibitor with class I HDAC selectivity, displaying inhibitory activity against HDAC1, 2, and 3 []. It exhibited significant antiproliferative activity against HepG2 liver cancer cells in vitro, surpassing the potency of the known HDAC inhibitor SAHA []. In vivo studies using a xenograft model further confirmed FNA's ability to inhibit tumor growth. Mechanistic studies revealed that FNA promotes apoptosis and induces G2/M phase cell cycle arrest, contributing to its antitumor activity []. Additionally, FNA demonstrated synergistic effects when combined with other anticancer agents like taxol and camptothecin, highlighting its potential as a lead compound for developing isoform-selective HDAC inhibitors [].

Relevance:

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

Compound Description:

(S)-17b is a potent and selective inhibitor of class I HDACs, particularly effective against HDAC1, HDAC2, and HDAC3, with demonstrated antitumor activity []. In vitro assays revealed its strong inhibitory activity against human myelodysplastic syndrome (SKM-1) cell lines. (S)-17b increases intracellular acetyl-histone H3 and p21 levels, triggering G1 cell cycle arrest and apoptosis. Notably, (S)-17b exhibited excellent in vivo antitumor efficacy in SKM-1 xenograft models, demonstrating superior performance compared to existing treatments []. Further studies indicated (S)-17b's favorable pharmacokinetic profile, minimal interspecies metabolic variations, and low inhibition of the hERG channel, signifying its potential as an oral anticancer drug candidate [].

Relevance:

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description:

Imatinib, a widely used therapeutic agent for leukemia, functions by inhibiting tyrosine kinases []. It is commonly administered and structurally characterized as a piperazin-1-ium salt with various counterions (mesylate, picrate, citrate, fumarate, or malonate). The study described the crystal structure of the freebase form of Imatinib, which was isolated from a mixture with arginine []. This freebase form exhibited an extended conformation and formed infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups [].

Relevance:

2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

Compound Description:

This compound is a 1,3,4-thiadiazole derivative synthesized via a dehydrosulfurization reaction. 1,3,4-thiadiazoles are recognized for their diverse applications in various fields, including their use as biologically active substances, dyes, semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials []. Molecular docking studies were conducted to assess its potential as a dihydrofolate reductase (DHFR) inhibitor, revealing promising results and suggesting its potential as a lead compound for developing novel DHFR inhibitors [].

Relevance:

4-[(1-methyl-6-nitroquinolin-1-ium-4-yl)amino]-N-[4-[(1-methylpyridin-1-ium-4-yl)amino]phenyl]benzamide (ZINC18057104)

Compound Description:

ZINC18057104 is a newly discovered DNA gyrase A inhibitor with potent antimicrobial activity against Escherichia coli, including quinolone-resistant strains []. It exhibits a minimum inhibitory concentration (MIC) of 2 μg/ml against E. coli ATCC ® 25922TM. Importantly, ZINC18057104 demonstrates activity against quinolone-resistant E. coli clinical isolates, suggesting a different mechanism of action compared to quinolone antibiotics [].

Relevance:

2-Amino-N-(2-hydroxyphenyl)benzamide

Compound Description:

This compound is characterized by an aniline ring and a phenol ring linked by an amide group. The study focuses on its structural analysis, revealing interesting features influenced by the substituents' electronic nature []. The C-C bond distances in the aniline ring are affected by the electron-withdrawing nature of the substituents. In contrast, the phenol ring exhibits more uniform C-C bond distances due to the opposing effects of the N-amide and hydroxyl groups []. The molecule displays a nearly planar geometry stabilized by intramolecular hydrogen bonding. Intermolecular hydrogen bonding interactions further contribute to the formation of infinite chain structures in the crystal lattice [].

Relevance:

5-Amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED)

Compound Description:

BED is a potent and selective inhibitor of the sodium-calcium exchanger isoform 3 (NCX3) []. It exhibits an IC50 value of 1.9 nM against NCX3, while displaying negligible effects on NCX2 and no modulation of NCX1 []. This selectivity makes BED a valuable tool for investigating the specific roles of NCX3 in physiological and pathological conditions. Notably, BED worsens anoxic injury in cortical neurons, organotypic hippocampal cultures, and ischemic brain, highlighting the potential detrimental effects of NCX3 inhibition in such conditions [].

Relevance:

Compound Description:

This compound is a guanidine derivative synthesized through a reaction involving N-{[7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene]carbamothioyl}benzamide and aniline in the presence of mercury(II) chloride and triethylamine []. The structure of the synthesized compound was confirmed using spectroscopic techniques such as 1H and 13C NMR, infrared spectroscopy, and elemental analysis [].

Properties

CAS Number

941203-88-9

Product Name

2-[(Carbamoylmethyl)amino]benzamide

IUPAC Name

2-[(2-amino-2-oxoethyl)amino]benzamide

Molecular Formula

C9H11N3O2

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C9H11N3O2/c10-8(13)5-12-7-4-2-1-3-6(7)9(11)14/h1-4,12H,5H2,(H2,10,13)(H2,11,14)

InChI Key

LCRNYYGNGXAXEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NCC(=O)N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.